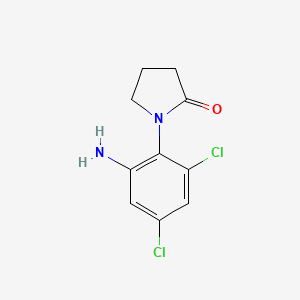![molecular formula C13H10F2O2 B13522784 [4-(2,5-Difluorophenoxy)phenyl]methanol](/img/structure/B13522784.png)
[4-(2,5-Difluorophenoxy)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2,5-Difluorophenoxy)phenyl]methanol: is an organic compound with the molecular formula C13H10F2O2 and a molecular weight of 236.22 g/mol . This compound is characterized by the presence of two fluorine atoms attached to a phenoxy group, which is further connected to a phenylmethanol moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,5-Difluorophenoxy)phenyl]methanol typically involves the reaction of 2,5-difluorophenol with benzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous quality control measures to maintain consistency in the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(2,5-Difluorophenoxy)phenyl]methanol can undergo oxidation reactions to form corresponding or .
Reduction: It can be reduced to form .
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted phenylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Explored for its potential use in the development of pharmaceutical compounds due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of [4-(2,5-Difluorophenoxy)phenyl]methanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity and electronegativity , which can influence its binding affinity to enzymes or receptors . The compound can modulate various biochemical pathways by acting as an inhibitor or activator of specific proteins .
Vergleich Mit ähnlichen Verbindungen
- [4-(2,3-Difluorophenoxy)phenyl]methanol
- [2-(3,4-Difluorophenoxy)phenyl]methanol
- [4-(2,5-Difluorophenoxy)methyl]phenylmethanol
Uniqueness:
- The specific positioning of the fluorine atoms in [4-(2,5-Difluorophenoxy)phenyl]methanol imparts unique chemical reactivity and biological activity compared to its analogs.
- The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C13H10F2O2 |
|---|---|
Molekulargewicht |
236.21 g/mol |
IUPAC-Name |
[4-(2,5-difluorophenoxy)phenyl]methanol |
InChI |
InChI=1S/C13H10F2O2/c14-10-3-6-12(15)13(7-10)17-11-4-1-9(8-16)2-5-11/h1-7,16H,8H2 |
InChI-Schlüssel |
LFVBVFBPPFNAIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)OC2=C(C=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


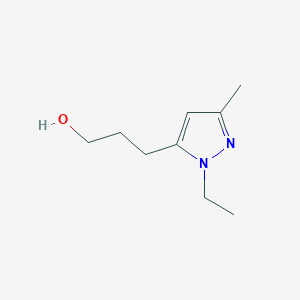
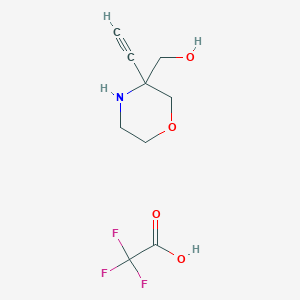
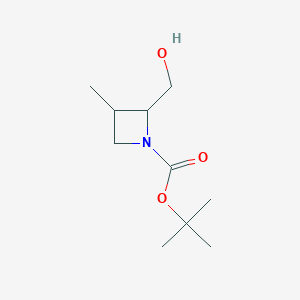

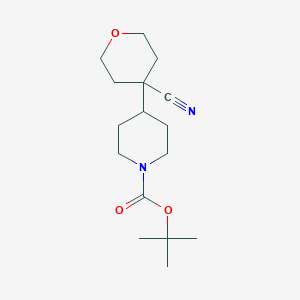
![(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13522738.png)
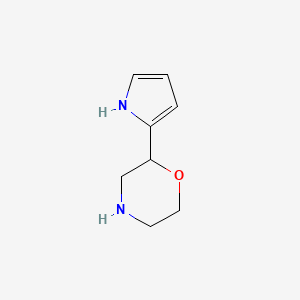

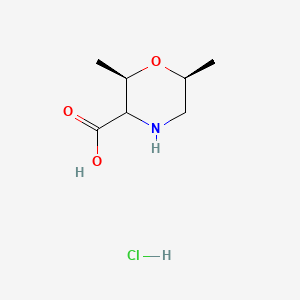
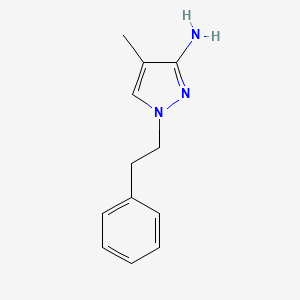


![{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide](/img/structure/B13522776.png)
